ETHYL 2-{2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDO}BENZOATE
Overview
Description
ETHYL 2-{2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDO}BENZOATE is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is notable for its unique structure, which includes a benzenesulfonamido group and an acetamido group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDO}BENZOATE typically involves the formation of amide bonds. One common method includes the coupling of methyl 2-[(2-aminophenyl)ethynyl]benzoate with 2-[(2-acetamidophenyl)ethynyl]benzoic acid in the presence of dichlorotriphenylphosphorane in chloroform, yielding the target molecule with high efficiency .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar coupling reactions, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
ETHYL 2-{2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDO}BENZOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying ester and amide bond formation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for ETHYL 2-{2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets. For instance, it acts as a selective agonist for the cannabinoid CB2 receptor, which is involved in anti-inflammatory and antinociceptive pathways . The compound binds to the receptor, activating G-protein coupling and subsequent downstream signaling pathways that mediate its effects.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-{2-[N-(2,5-DIMETHYLPHENYL)ACETAMIDO]ACETAMIDO}BENZOATE: Similar in structure but with different substitution patterns on the phenyl ring.
ETHYL 2-({N-[(4-ETHOXYPHENYL)SULFONYL]-N-(4-METHYLPHENYL)GLYCYL}AMINO)BENZOATE: Contains different sulfonyl and glycine groups.
Uniqueness
ETHYL 2-{2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDO}BENZOATE is unique due to its specific substitution pattern and the presence of both benzenesulfonamido and acetamido groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[[2-[N-(benzenesulfonyl)-2,3-dimethylanilino]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S/c1-4-32-25(29)21-14-8-9-15-22(21)26-24(28)17-27(23-16-10-11-18(2)19(23)3)33(30,31)20-12-6-5-7-13-20/h5-16H,4,17H2,1-3H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIGKNWFKBGAMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=CC(=C2C)C)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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